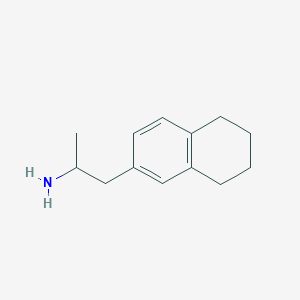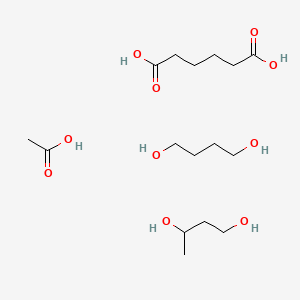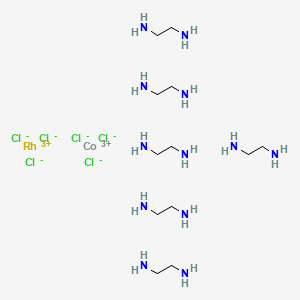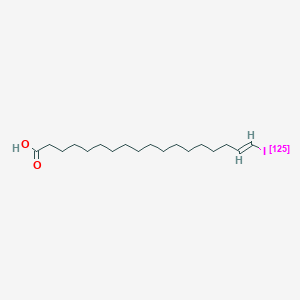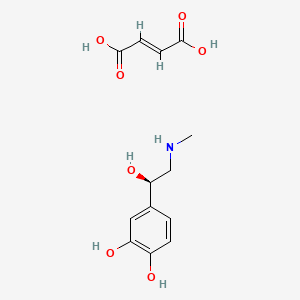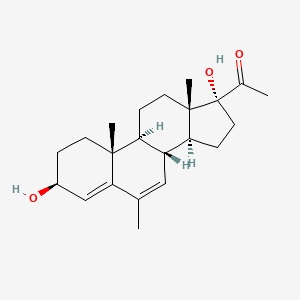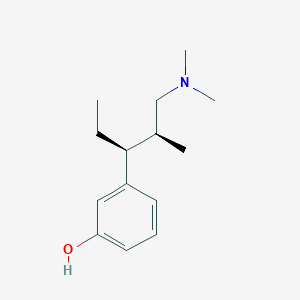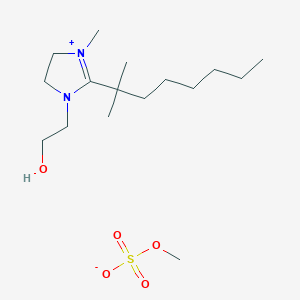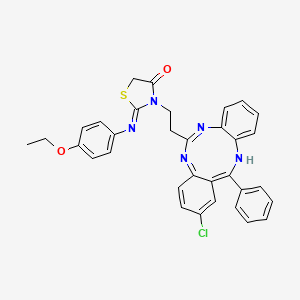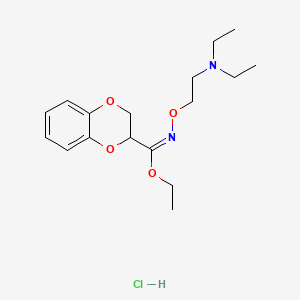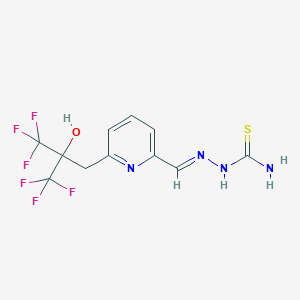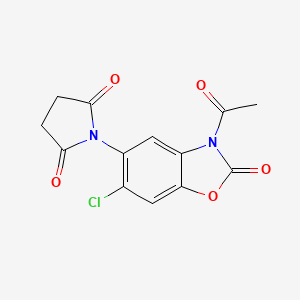
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- is a complex organic compound that belongs to the benzoxazolone family. This compound is characterized by its unique structure, which includes a benzoxazolone core substituted with acetyl, chloro, and pyrrolidinyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- typically involves multiple steps One common method starts with the preparation of the benzoxazolone core, which can be synthesized through the cyclization of o-aminophenol with carbon dioxide or phosgene
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups, altering the compound’s properties.
Substitution: The chloro and acetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deacetylated compounds.
Scientific Research Applications
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzoxazolone: The parent compound without the additional substituents.
3-Acetyl-2(3H)-Benzoxazolone: Lacks the chloro and pyrrolidinyl groups.
6-Chloro-2(3H)-Benzoxazolone: Lacks the acetyl and pyrrolidinyl groups.
Uniqueness
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
81282-52-2 |
|---|---|
Molecular Formula |
C13H9ClN2O5 |
Molecular Weight |
308.67 g/mol |
IUPAC Name |
1-(3-acetyl-6-chloro-2-oxo-1,3-benzoxazol-5-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H9ClN2O5/c1-6(17)15-9-5-8(16-11(18)2-3-12(16)19)7(14)4-10(9)21-13(15)20/h4-5H,2-3H2,1H3 |
InChI Key |
UCWLLQDCYVRVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2OC1=O)Cl)N3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


